1-(1-adamantyl)-4-(4-chloro-2-nitrobenzoyl)piperazine
Overview
Description
1-(1-adamantyl)-4-(4-chloro-2-nitrobenzoyl)piperazine, also known as ACNP, is a novel compound that has gained significant attention in scientific research due to its potential applications in various fields. ACNP is a piperazine derivative that has a unique chemical structure, which makes it a promising candidate for drug development, biochemical research, and physiological studies.
Mechanism of Action
The mechanism of action of 1-(1-adamantyl)-4-(4-chloro-2-nitrobenzoyl)piperazine is not fully understood, but it is believed to involve the modulation of neurotransmitter levels in the brain. This compound has been shown to inhibit the reuptake of serotonin, dopamine, and norepinephrine, which are neurotransmitters that play important roles in mood regulation, cognitive function, and memory. Additionally, this compound has been shown to activate certain receptors in the brain, including the 5-HT1A receptor, which is involved in the regulation of anxiety and depression.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter levels, the inhibition of cancer cell growth, and the enhancement of cognitive function and memory. This compound has been shown to inhibit the reuptake of serotonin, dopamine, and norepinephrine, which can lead to increased levels of these neurotransmitters in the brain. Additionally, this compound has been shown to activate certain receptors in the brain, which can lead to the modulation of various physiological processes.
Advantages and Limitations for Lab Experiments
1-(1-adamantyl)-4-(4-chloro-2-nitrobenzoyl)piperazine has several advantages for lab experiments, including its unique chemical structure, which makes it a promising candidate for drug development and biochemical research. Additionally, this compound has been shown to have potent inhibitory effects on the growth of cancer cells, which can be useful for cancer research. However, this compound also has several limitations, including its complex synthesis method, which requires expertise in organic chemistry and proper handling of hazardous chemicals. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 1-(1-adamantyl)-4-(4-chloro-2-nitrobenzoyl)piperazine, including the investigation of its potential use as a cancer therapy, antidepressant, and cognitive enhancer. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential side effects and drug interactions. Moreover, the synthesis of this compound can be optimized to improve its yield and purity, which can make it more accessible for further research and drug development.
Conclusion
In conclusion, this compound is a novel compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been extensively studied for its potential use as a cancer therapy, antidepressant, and cognitive enhancer. Additionally, this compound has several biochemical and physiological effects, including the modulation of neurotransmitter levels, the inhibition of cancer cell growth, and the enhancement of cognitive function and memory. While this compound has several advantages for lab experiments, including its unique chemical structure, it also has several limitations, including its complex synthesis method and the lack of understanding of its mechanism of action. Further research is needed to fully elucidate the potential applications of this compound and to optimize its synthesis method.
Scientific Research Applications
1-(1-adamantyl)-4-(4-chloro-2-nitrobenzoyl)piperazine has been extensively studied for its potential applications in various fields, including drug development, biochemical research, and physiological studies. This compound has been shown to have potent inhibitory effects on the growth of cancer cells, making it a promising candidate for cancer therapy. Additionally, this compound has been investigated for its potential use as an antidepressant, due to its ability to modulate neurotransmitter levels in the brain. Moreover, this compound has been studied for its effects on the central nervous system, including its ability to enhance cognitive function and memory.
properties
IUPAC Name |
[4-(1-adamantyl)piperazin-1-yl]-(4-chloro-2-nitrophenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O3/c22-17-1-2-18(19(10-17)25(27)28)20(26)23-3-5-24(6-4-23)21-11-14-7-15(12-21)9-16(8-14)13-21/h1-2,10,14-16H,3-9,11-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQIUZYCELRWAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])C34CC5CC(C3)CC(C5)C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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